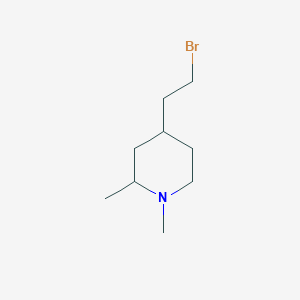
4-(2-Bromoethyl)-1,2-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-1,2-dimethylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1,2-dimethylpiperidine typically involves the reaction of 1,2-dimethylpiperidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperidine nitrogen, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-1,2-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide .
科学研究应用
4-(2-Bromoethyl)-1,2-dimethylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-1,2-dimethylpiperidine involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)-1,2-dimethylpiperidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-1,2-dimethylpiperidine: Contains an iodoethyl group, making it more reactive in certain substitution reactions.
4-(2-Hydroxyethyl)-1,2-dimethylpiperidine: Features a hydroxyethyl group, which can undergo different types of chemical reactions compared to the bromoethyl group.
Uniqueness
4-(2-Bromoethyl)-1,2-dimethylpiperidine is unique due to its specific reactivity profile. The bromoethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from similar compounds .
属性
分子式 |
C9H18BrN |
|---|---|
分子量 |
220.15 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-1,2-dimethylpiperidine |
InChI |
InChI=1S/C9H18BrN/c1-8-7-9(3-5-10)4-6-11(8)2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
YBWVWNCRYIZHKI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCN1C)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
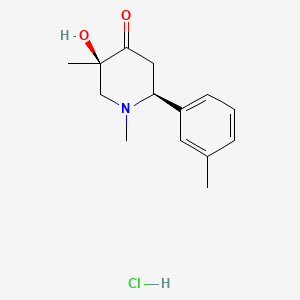
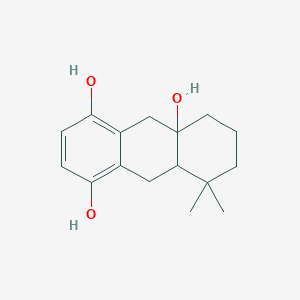

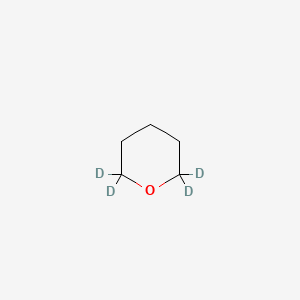
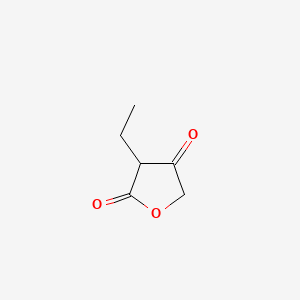
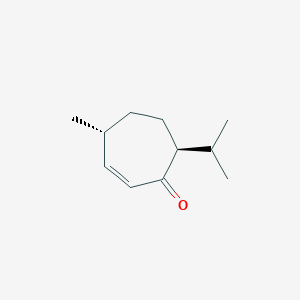


![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
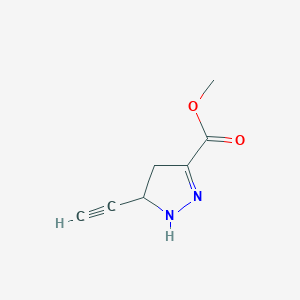
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
